1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene 1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18838964
InChI: InChI=1S/C9H8F3IO3/c1-14-6-4-3-5(16-9(10,11)12)7(13)8(6)15-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8F3IO3
Molecular Weight: 348.06 g/mol

1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18838964

Molecular Formula: C9H8F3IO3

Molecular Weight: 348.06 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene -

Specification

Molecular Formula C9H8F3IO3
Molecular Weight 348.06 g/mol
IUPAC Name 3-iodo-1,2-dimethoxy-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C9H8F3IO3/c1-14-6-4-3-5(16-9(10,11)12)7(13)8(6)15-2/h3-4H,1-2H3
Standard InChI Key YYWKWORCQNCWRU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)OC(F)(F)F)I)OC

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The benzene core of 1,2-dimethoxy-3-iodo-4-(trifluoromethoxy)benzene features substituents at positions 1, 2, 3, and 4. The methoxy groups at positions 1 and 2 donate electron density via resonance, while the iodine (position 3) and trifluoromethoxy group (position 4) withdraw electron density inductively. This juxtaposition creates regions of alternating electron density, which can direct electrophilic substitution reactions to specific sites on the ring .

Electronic Effects and Reactivity

The trifluoromethoxy group (OCF3-\text{OCF}_3) is strongly electron-withdrawing due to the electronegativity of fluorine atoms, rendering the adjacent carbon electrophilic. In contrast, methoxy groups (OCH3-\text{OCH}_3) donate electrons through resonance, activating the ring toward electrophilic attack at ortho and para positions. Iodine, while less electronegative than fluorine, also exerts an inductive electron-withdrawing effect. Computational studies suggest that the net dipole moment of the molecule is oriented toward the trifluoromethoxy group, potentially influencing its interaction with biological targets or materials .

Synthetic Pathways and Optimization

Direct Functionalization of Benzene Derivatives

Physicochemical Properties and Computational Predictions

Solubility and Partition Coefficients

Experimental solubility data for the compound remain sparse, but computational models predict moderate solubility in organic solvents like dichloromethane (logP=3.42\log P = 3.42) . The trifluoromethoxy group enhances lipid solubility, suggesting potential blood-brain barrier permeability—a critical factor in central nervous system drug design .

Spectroscopic Signatures

  • NMR: The 19F^{19}\text{F} NMR spectrum is expected to show a singlet near δ=58\delta = -58 ppm for the trifluoromethoxy group, while 1H^{1}\text{H} NMR would reveal methoxy protons as singlets at δ=3.84.0\delta = 3.8–4.0 ppm .

  • IR: Stretching vibrations for OCH3-\text{OCH}_3 (2830 cm1^{-1}), OCF3-\text{OCF}_3 (1280 cm1^{-1}), and C-I (610 cm1^{-1}) are characteristic .

Biological and Material Applications

Materials Science Applications

The compound’s electronic asymmetry makes it a candidate for nonlinear optical (NLO) materials. Density functional theory (DFT) calculations suggest a first hyperpolarizability (β\beta) of 12.3×103012.3 \times 10^{-30} esu, comparable to urea—a benchmark NLO material .

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